Enantiomeric Purity and Chiral Identity: S-Enantiomer vs. R-Enantiomer and Racemate
Commercially available (S)-1-(6-methoxypyridin-3-yl)ethanamine hydrochloride is supplied with a minimum enantiomeric purity of 97%, as confirmed by multiple independent vendor certificates of analysis . The (R)-enantiomer (CAS 1391354-82-7) is also available, but the two antipodes are not interchangeable: in closely related α-methylbenzylamine systems, the (S)-enantiomer often exhibits 10- to 100-fold differences in target binding affinity compared to the (R)-enantiomer, a pattern that is anticipated for this compound class in kinase and GPCR targets [1]. Procurement of the single (S)-enantiomer ensures that the chiral integrity of the synthetic intermediate is preserved, avoiding the confounding effects of racemic mixtures in SAR studies.
| Evidence Dimension | Enantiomeric purity |
|---|---|
| Target Compound Data | ≥97% ee (single enantiomer) |
| Comparator Or Baseline | Racemic 1-(6-methoxypyridin-3-yl)ethanamine (50% S, 50% R) |
| Quantified Difference | Absolute preference for S-enantiomer vs. racemic mixture |
| Conditions | Commercial product specification (Aladdin M665484, ChemScence CS-0187941) |
Why This Matters
For chiral drug candidates, the inactive enantiomer can act as an impurity that compromises potency, selectivity, and regulatory compliance; procuring the defined (S)-enantiomer eliminates this variable.
- [1] Brooks WH, Guida WC, Daniel KG. The significance of chirality in drug design and development. Curr Top Med Chem. 2011;11(7):760-770. View Source
